Cas no 2228169-42-2 (1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene)

1-Bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene is a halogenated aromatic compound featuring both bromo and chloro substituents, along with a 2-methylbut-3-yn-2-yl functional group. This structure offers versatile reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki or Sonogashira couplings. The presence of multiple halogen atoms enhances its utility as a building block for further functionalization, while the alkyne group provides additional reactivity for click chemistry or cycloaddition applications. Its well-defined molecular architecture ensures precise control in the synthesis of complex organic frameworks, pharmaceuticals, or advanced materials. The compound is typically handled under inert conditions due to its sensitivity.
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene structure
2228169-42-2 structure
商品名:1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
CAS番号:2228169-42-2
MF:C11H10BrCl
メガワット:257.554101467133
CID:6035546
PubChem ID:165644866

1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
    • 2228169-42-2
    • EN300-1920859
    • インチ: 1S/C11H10BrCl/c1-4-11(2,3)8-5-9(12)7-10(13)6-8/h1,5-7H,2-3H3
    • InChIKey: JHMFNDAHFOMSAE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1)C(C#C)(C)C)Cl

計算された属性

  • せいみつぶんしりょう: 255.96544g/mol
  • どういたいしつりょう: 255.96544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 0Ų

1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920859-2.5g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
2.5g
$2828.0 2023-09-17
Enamine
EN300-1920859-0.1g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
0.1g
$1269.0 2023-09-17
Enamine
EN300-1920859-0.5g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
0.5g
$1385.0 2023-09-17
Enamine
EN300-1920859-10g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
10g
$6205.0 2023-09-17
Enamine
EN300-1920859-5.0g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
5g
$4184.0 2023-06-02
Enamine
EN300-1920859-0.05g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
0.05g
$1212.0 2023-09-17
Enamine
EN300-1920859-1.0g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
1g
$1442.0 2023-06-02
Enamine
EN300-1920859-10.0g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
10g
$6205.0 2023-06-02
Enamine
EN300-1920859-5g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
5g
$4184.0 2023-09-17
Enamine
EN300-1920859-0.25g
1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene
2228169-42-2
0.25g
$1328.0 2023-09-17

1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene 関連文献

1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzeneに関する追加情報

Comprehensive Overview of 1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene (CAS No. 2228169-42-2)

1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene (CAS No. 2228169-42-2) is a halogenated aromatic compound with a unique structural framework, combining bromine and chlorine substituents on a benzene ring alongside an alkyne-functionalized side chain. This compound has garnered significant attention in organic synthesis, pharmaceutical intermediates, and material science due to its versatile reactivity and potential applications. Its molecular formula, C11H10BrCl, reflects a balance of hydrophobicity and reactivity, making it a valuable building block for advanced chemical transformations.

In recent years, the demand for halogenated benzene derivatives like 1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene has surged, driven by their role in cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) and click chemistry. Researchers and industries are particularly interested in its potential for designing bioactive molecules and functional materials. The compound’s alkyne moiety offers a handle for further modifications, aligning with trends in green chemistry and sustainable synthesis.

The synthesis of CAS No. 2228169-42-2 typically involves multi-step protocols, including halogenation and alkylation reactions. Optimizing its production for high-yield and low-waste processes is a key focus, addressing the growing emphasis on environmentally friendly manufacturing. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are critical for verifying its purity, a topic frequently searched by quality control professionals.

From an application standpoint, this compound is explored in agrochemicals, electronic materials, and drug discovery. Its structural motifs are relevant to LED materials and organic semiconductors, areas gaining traction due to the global push for renewable energy technologies. Additionally, its role in metal-organic frameworks (MOFs) and catalysis is under investigation, reflecting broader interest in nanotechnology.

Safety and handling of 1-bromo-3-chloro-5-(2-methylbut-3-yn-2-yl)benzene adhere to standard laboratory protocols, with no significant regulatory restrictions reported. However, users often search for storage conditions (e.g., inert atmosphere, low temperature) and compatibility with common reagents, underscoring the need for detailed technical documentation. Its stability under various pH and temperature conditions is also a frequent query among chemists.

In summary, CAS No. 2228169-42-2 represents a promising candidate for interdisciplinary research, bridging gaps between traditional organic chemistry and cutting-edge applications. Its adaptability to modular synthesis and alignment with industry trends ensure its continued relevance in scientific and industrial communities.

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